1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil 1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil
Brand Name: Vulcanchem
CAS No.: 180274-07-1
VCID: VC20925476
InChI: InChI=1S/C17H30N2O5S2/c1-12(2)10-25(23)8-6-18-14(5)15(20)16(21)19(17(18)22)7-9-26(24)11-13(3)4/h12-13,20H,6-11H2,1-5H3
SMILES: CC1=C(C(=O)N(C(=O)N1CCS(=O)CC(C)C)CCS(=O)CC(C)C)O
Molecular Formula: C17H30N2O5S2
Molecular Weight: 406.6 g/mol

1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil

CAS No.: 180274-07-1

Cat. No.: VC20925476

Molecular Formula: C17H30N2O5S2

Molecular Weight: 406.6 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(isobutylsulfinylethyl)-5-hydroxy-6-methyluracil - 180274-07-1

Specification

CAS No. 180274-07-1
Molecular Formula C17H30N2O5S2
Molecular Weight 406.6 g/mol
IUPAC Name 5-hydroxy-6-methyl-1,3-bis[2-(2-methylpropylsulfinyl)ethyl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C17H30N2O5S2/c1-12(2)10-25(23)8-6-18-14(5)15(20)16(21)19(17(18)22)7-9-26(24)11-13(3)4/h12-13,20H,6-11H2,1-5H3
Standard InChI Key GNYXLPBKFMPMHV-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(C(=O)N1CCS(=O)CC(C)C)CCS(=O)CC(C)C)O
Canonical SMILES CC1=C(C(=O)N(C(=O)N1CCS(=O)CC(C)C)CCS(=O)CC(C)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator